molecular formula C19H20N2O4 B14920214 N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valine

N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valine

Cat. No.: B14920214
M. Wt: 340.4 g/mol
InChI Key: XJXJKMLEDSUBKP-UHFFFAOYSA-N
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Description

2-{[2-(BENZOYLAMINO)BENZOYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound with the molecular formula C19H20N2O4 It is known for its unique structure, which includes both benzoylamino and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(BENZOYLAMINO)BENZOYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with an appropriate amine to form a benzoylamino intermediate. This intermediate is then further reacted with another benzoyl compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(BENZOYLAMINO)BENZOYL]AMINO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

2-{[2-(BENZOYLAMINO)BENZOYL]AMINO}-3-METHYLBUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(BENZOYLAMINO)BENZOYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID: This compound shares a similar structure but lacks the methylbutanoic acid moiety.

    N-BENZOYLANTHRANILIC ACID: Another structurally related compound with potential biological activities.

Uniqueness

2-{[2-(BENZOYLAMINO)BENZOYL]AMINO}-3-METHYLBUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(2-benzamidobenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H20N2O4/c1-12(2)16(19(24)25)21-18(23)14-10-6-7-11-15(14)20-17(22)13-8-4-3-5-9-13/h3-12,16H,1-2H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

XJXJKMLEDSUBKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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